

Unraveling Clavariopsin A: A Technical Guide to its Molecular Architecture and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025



For Immediate Release

A comprehensive technical guide detailing the molecular structure and stereochemical intricacies of **Clavariopsin A** has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the cyclic depsipeptide's architecture, supported by tabulated quantitative data and detailed experimental methodologies.

Clavariopsin A, a cyclic depsipeptide antibiotic, was first isolated from the aquatic hyphomycete Clavariopsis aquatica.[1][2] Its molecular formula has been established as C₅₉H₉₅N₉O₁₄.[3] The compound's planar structure is composed of nine amino acid residues and one α-hydroxy acid, a structural characteristic determined through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[4][5][6]

Molecular Composition and Sequence

The precise sequence of the amino and hydroxy acid residues in **Clavariopsin A** was elucidated using 2D NMR techniques.[5] The constituent units are arranged in the following cyclic order: (R)-2-hydroxyisovaleryl, L-pipecoyl, L-MeVal, L-Val, L-MeAsp, L-Melle, L-Melle, Gly, L-MeVal, and L-Tyr(OMe).[5]



Residue Number	Residue Name	Abbreviation	Туре
1	(R)-2- hydroxyisovaleric acid	Hiv	α-hydroxy acid
2	L-Pipecolic acid	Pip	Amino Acid
3	N-methyl-L-valine	MeVal	Amino Acid
4	L-Valine	Val	Amino Acid
5	N-methyl-L-aspartic acid	MeAsp	Amino Acid
6	N-methyl-L-isoleucine	Melle	Amino Acid
7	N-methyl-L-isoleucine	Melle	Amino Acid
8	Glycine	Gly	Amino Acid
9	N-methyl-L-valine	MeVal	Amino Acid
10	O-methyl-L-tyrosine	Tyr(OMe)	Amino Acid

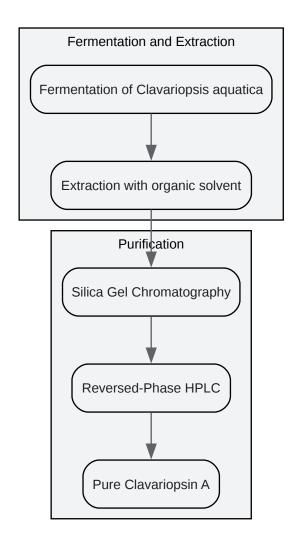
Stereochemical Elucidation

The determination of the absolute stereochemistry of each chiral center within **Clavariopsin A** was a critical step in its structural characterization. This was achieved through a combination of the advanced Marfey's method and chiral-phase High-Performance Liquid Chromatography (HPLC) analysis.[4][5][6] This rigorous analytical approach confirmed the specific stereoisomers of the constituent amino acids and the α -hydroxy acid as presented in the table above.

Experimental Protocols Isolation of Clavariopsin A

The isolation of **Clavariopsin A** from the fermentation broth of Clavariopsis aquatica involves a multi-step process. The general workflow is outlined below:





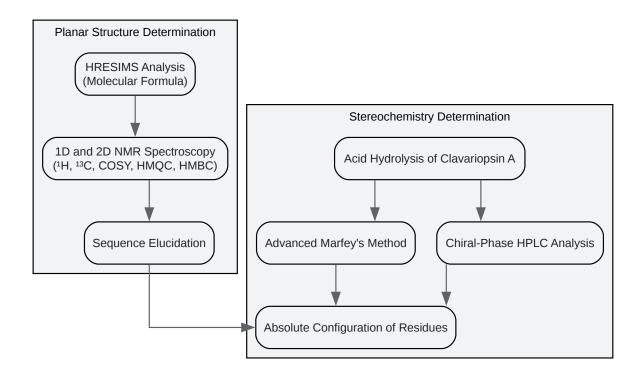
Click to download full resolution via product page

Figure 1. General workflow for the isolation and purification of Clavariopsin A.

Structure and Stereochemistry Determination

The elucidation of **Clavariopsin A**'s structure and stereochemistry follows a detailed analytical path:





Click to download full resolution via product page

Figure 2. Analytical workflow for the structural and stereochemical elucidation of **Clavariopsin A**.

Advanced Marfey's Method Protocol:

- Hydrolysis: Clavariopsin A is completely hydrolyzed into its constituent amino and hydroxy acids using 6N HCl at an elevated temperature.
- Derivatization: The hydrolysate is reacted with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA, Marfey's reagent). This creates diastereomeric derivatives of the amino acids.
- LC-MS Analysis: The resulting derivatives are analyzed by reverse-phase HPLC coupled with mass spectrometry. The elution order of the L- and D-amino acid derivatives allows for the assignment of their absolute configurations.
- Chiral HPLC: The absolute configuration of the α -hydroxy acid is determined by chiral-phase HPLC analysis of its derivative.



This comprehensive guide provides a foundational understanding of the molecular architecture of **Clavariopsin A**, which is essential for further research into its biological activity and potential therapeutic applications. The detailed methodologies and tabulated data serve as a valuable resource for scientists working in the field of natural product chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Clavariopsins C-I, Antifungal Cyclic Depsipeptides from the Aquatic Hyphomycete Clavariopsis aquatica PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, Clavariopsis aquatica. 1. Taxonomy, fermentation, isolation, and biological properties PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clavariopsin A | C59H95N9O14 | CID 485234 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. New cyclic depsipeptide antibiotics, clavariopsins A and B, produced by an aquatic hyphomycetes, Clavariopsis aquatica. 2. Structure analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unraveling Clavariopsin A: A Technical Guide to its Molecular Architecture and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565320#clavariopsin-a-molecular-structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com